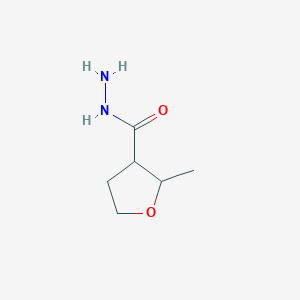

2-Methyloxolane-3-carbohydrazide

Description

Structure

3D Structure

Properties

IUPAC Name |

2-methyloxolane-3-carbohydrazide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H12N2O2/c1-4-5(2-3-10-4)6(9)8-7/h4-5H,2-3,7H2,1H3,(H,8,9) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CTMNWXWTRCEVHF-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1C(CCO1)C(=O)NN | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H12N2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

144.17 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

Synthesis of 2-Methyloxolane-3-carbohydrazide: A Modular Technical Guide

Executive Summary

2-Methyloxolane-3-carbohydrazide (also known as 2-methyltetrahydrofuran-3-carbohydrazide) represents a critical saturated heterocyclic scaffold in medicinal chemistry.[1] Unlike its aromatic furan counterparts, the oxolane (tetrahydrofuran) ring offers distinct physicochemical properties: increased solubility, metabolic stability, and the introduction of stereochemical complexity (cis/trans isomerism) that allows for precise vector exploration in drug design.

This guide details a robust, scalable synthetic route designed for high-purity isolation. We prioritize the Furan Hydrogenation Strategy , favored for its atom economy and defined stereochemical outcomes, followed by a controlled Nucleophilic Acyl Substitution (Hydrazinolysis) .

Part 1: Strategic Retrosynthesis & Pathway Design

The synthesis is deconstructed into two critical phases. The primary challenge is not the bond formation, but the control of stereochemistry at the C2 and C3 positions during the ring saturation.

Retrosynthetic Analysis

The target molecule is disconnected at the hydrazide linkage, revealing the ester precursor. The tetrahydrofuran core is then traced back to the aromatic furan, which allows for the use of heterogeneous catalysis to set the relative stereochemistry.

Figure 1: Retrosynthetic disconnection showing the transition from aromatic precursor to saturated hydrazide.

Part 2: Phase I — Stereoselective Hydrogenation

Objective: Synthesis of Methyl 2-methyloxolane-3-carboxylate.

This step involves the reduction of the aromatic furan ring. The choice of catalyst is critical to prevent hydrogenolysis (ring opening) which is a common side reaction with furan derivatives.

Experimental Protocol

-

Substrate: Methyl 2-methyl-3-furoate (Commercial or synthesized via Feist-Benary).

-

Catalyst: 5% Rhodium on Alumina (Rh/Al₂O₃) or 5% Rh/C.

-

Expert Insight: Rhodium is preferred over Palladium for furan reduction as it operates efficiently at lower temperatures, minimizing the risk of ring-opening to acyclic ketones or alcohols.

-

-

Solvent: Methanol (anhydrous).

-

Pressure: 50 bar (725 psi) H₂.

Step-by-Step Methodology:

-

Loading: In a high-pressure autoclave, dissolve Methyl 2-methyl-3-furoate (10.0 g, 71.4 mmol) in Methanol (100 mL).

-

Catalyst Addition: Add 5% Rh/Al₂O₃ (500 mg, 5 wt% loading) under an inert nitrogen atmosphere. Caution: Dry catalysts can be pyrophoric.

-

Purge: Seal the reactor. Purge three times with N₂ (10 bar), then three times with H₂ (10 bar).

-

Reaction: Pressurize to 50 bar H₂ and stir at 1000 rpm. Heat to 60°C.

-

Monitoring: Monitor H₂ uptake. Reaction typically completes in 4–6 hours.

-

Workup: Cool to room temperature. Vent H₂ carefully. Filter the catalyst through a pad of Celite®. Rinse with methanol.

-

Isolation: Concentrate the filtrate under reduced pressure to yield the crude ester as a colorless oil.

Stereochemical Considerations

The hydrogenation of 2,3-disubstituted furans typically proceeds via syn-addition of hydrogen across the face of the ring.

-

Kinetic Product: cis-2-methyl-3-carboxylate (Major).

-

Thermodynamic Product: trans-2-methyl-3-carboxylate (Minor).

-

Note: If the trans isomer is required, the crude ester can be equilibrated using sodium methoxide in methanol prior to the next step.

Part 3: Phase II — Hydrazinolysis

Objective: Conversion of the ester to 2-Methyloxolane-3-carbohydrazide.

This reaction utilizes the nucleophilicity of hydrazine. A significant excess of hydrazine is required to prevent the formation of the symmetrical dimer (N,N'-bis(2-methyloxolane-3-carbonyl)hydrazine).

Experimental Protocol

Reagents:

-

Methyl 2-methyloxolane-3-carboxylate (from Phase I).

-

Hydrazine Monohydrate (64-65% N₂H₄, Reagent Grade).

-

Ethanol (Absolute).

Step-by-Step Methodology:

-

Setup: Equip a 250 mL round-bottom flask with a magnetic stir bar and a reflux condenser.

-

Addition: Charge the flask with the crude ester (10.0 g, ~69 mmol) and Ethanol (50 mL).

-

Hydrazine Charge: Add Hydrazine Monohydrate (10.0 mL, ~205 mmol, 3.0 equiv ) dropwise at room temperature.

-

Expert Insight: Using 3+ equivalents is a self-validating control to ensure the reaction kinetics favor the mono-hydrazide over the dimer.

-

-

Reflux: Heat the mixture to reflux (80°C) for 4–6 hours.

-

Validation: Monitor via TLC (System: 10% MeOH in DCM). The ester spot (high R_f) should disappear, replaced by the hydrazide (low R_f, stains with ninhydrin).

-

-

Workup: Concentrate the reaction mixture under reduced pressure to remove ethanol and excess hydrazine.

-

Safety: Use a bleach trap for the rotary evaporator exhaust to neutralize hydrazine vapors.

-

-

Purification: The residue is often a viscous oil or low-melting solid.

-

Method A (Solid): Recrystallize from Ethanol/Diethyl Ether.

-

Method B (Oil): If the product remains an oil (common with cis/trans mixtures), dry under high vacuum (0.1 mbar) for 12 hours to remove trace hydrazine.

-

Part 4: Data Interpretation & Workflow Visualization

Process Workflow

The following diagram illustrates the critical decision points and flow of the synthesis.

Figure 2: Operational workflow for the synthesis of 2-Methyloxolane-3-carbohydrazide.

Troubleshooting & Optimization Table

| Issue | Probable Cause | Corrective Action |

| Incomplete Hydrogenation | Poisoned catalyst or insufficient H₂ pressure. | Increase pressure to 70 bar; ensure substrate is sulfur-free. |

| Ring Opening (Product Loss) | Temperature too high or wrong catalyst (Pd vs Rh). | Switch to Rh/Al₂O₃; lower temperature to 40°C. |

| Dimer Formation | Insufficient Hydrazine concentration. | Ensure at least 3.0 equivalents of hydrazine are used initially. |

| Product is Colored (Yellow) | Oxidation of trace hydrazine or impurities. | Treat crude with activated charcoal in ethanol before crystallization. |

Part 5: Safety & References

Critical Safety Protocols

-

Hydrazine Monohydrate: Highly toxic, carcinogenic, and unstable. All reactions must be performed in a fume hood. Waste containing hydrazine should be neutralized with dilute sodium hypochlorite (bleach) before disposal.

-

High Pressure Hydrogenation: Ensure the autoclave is rated for the operating pressure. Inspect burst disks and seals prior to pressurization.

-

Peroxides: Tetrahydrofuran derivatives can form peroxides upon storage. While the ester/hydrazide is more stable than the solvent THF, store the final product under inert gas (Argon) in a cool, dark place.

References

-

Hydrogenation of Furan Derivatives

- Context: Methodological basis for converting furoates to tetrahydrofuroates using Rhodium c

-

Source: NIST WebBook. "Methyl 3-methyl-2-furoate".[2][3] National Institute of Standards and Technology. (Validates precursor existence).

-

General Protocol: "Catalytic Conversion of Levulinic Acid into 2-Methyltetrahydrofuran". MDPI Processes. 2024. (Provides conditions for furan ring saturation).

-

Hydrazide Synthesis (Wolff-Kishner/Hydrazinolysis)

-

Solvent Properties & Stability

- Context: Handling 2-methyloxolane derivatives and safety regarding peroxide form

-

Source: "2-Methyloxolane (2-MeOx) as Sustainable Lipophilic Solvent".[1] PMC.

Sources

- 1. researchgate.net [researchgate.net]

- 2. 2-Furancarboxylic acid, 3-methyl-, methyl ester [webbook.nist.gov]

- 3. Methyl 3-methyl-2-furoate | C7H8O3 | CID 350231 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. Methyl Hydrazinocarboxylate as a Practical Alternative to Hydrazine in the Wolff-Kishner Reaction [organic-chemistry.org]

- 5. centaur.reading.ac.uk [centaur.reading.ac.uk]

- 6. Recent advancements on the use of 2-methyltetrahydrofuran in organometallic chemistry - PMC [pmc.ncbi.nlm.nih.gov]

Technical Protocol: Synthesis of 2-Methyloxolane-3-carbohydrazide

Executive Summary & Strategic Rationale

This technical guide details the synthesis of 2-methyloxolane-3-carbohydrazide (also known as 2-methyltetrahydrofuran-3-carbohydrazide), a critical scaffold in medicinal chemistry often utilized in the development of peptidomimetics and kinase inhibitors.

Unlike standard textbook preparations, this protocol addresses the stereochemical complexity inherent in the 2,3-disubstituted oxolane ring.[1] The synthesis is designed via a "Furan Reduction Route," chosen for its scalability and atom economy compared to cyclization strategies.[1]

Key Technical Challenges Addressed:

-

Diastereoselectivity: Control of cis/trans isomerism during the hydrogenation of the furan core.

-

Hydrazine Safety: Mitigation of thermal runaway risks and genotoxic impurity control during hydrazinolysis.

-

Purification: Non-chromatographic isolation strategies to support scale-up.

Strategic Retrosynthesis

The most robust disconnection relies on the saturation of the aromatic furan ring followed by nucleophilic acyl substitution.

Figure 1: Retrosynthetic logic prioritizing the commercially available furan ester.

Phase 1: Catalytic Hydrogenation (The Stereochemical Step)

Objective: Conversion of Ethyl 2-methyl-3-furoate to Ethyl 2-methyloxolane-3-carboxylate.

Mechanistic Insight

The hydrogenation of 3-furoic acid derivatives usually proceeds via syn-addition of hydrogen across the furan ring.

-

Kinetic Product: The cis-isomer (2-methyl and 3-carboxylate on the same face).

-

Thermodynamic Product: The trans-isomer (sterically favored).

-

Catalyst Choice: Rhodium on Alumina (Rh/Al₂O₃) is preferred for cis-selectivity under mild conditions. Palladium on Carbon (Pd/C) at higher temperatures promotes isomerization to the trans-isomer.

Experimental Protocol

| Parameter | Specification |

| Substrate | Ethyl 2-methyl-3-furoate (1.0 equiv) |

| Catalyst | 5% Rh/Al₂O₃ (5 wt% loading relative to substrate) |

| Solvent | Ethanol (Anhydrous) |

| Pressure | 50 bar (725 psi) H₂ |

| Temperature | 60°C |

| Time | 12–18 Hours |

Step-by-Step Workflow:

-

Loading: In a high-pressure autoclave, dissolve Ethyl 2-methyl-3-furoate in Ethanol (0.5 M concentration).

-

Catalyst Addition: Add 5% Rh/Al₂O₃ under an inert Argon blanket. Caution: Dry catalyst is pyrophoric.

-

Hydrogenation: Purge the vessel with N₂ (3x) and H₂ (3x). Pressurize to 50 bar H₂ and heat to 60°C with vigorous stirring (1000 rpm).

-

Monitoring: Monitor H₂ uptake. Reaction is complete when pressure drop ceases.

-

Workup: Cool to room temperature. Vent H₂ carefully. Filter the catalyst through a celite pad (keep wet to prevent ignition).

-

Isolation: Concentrate the filtrate under reduced pressure to yield the crude ester as a colorless oil.

Quality Control (QC):

-

¹H NMR Check: Verify loss of aromatic furan protons (~6.5-7.5 ppm).

-

Diastereomeric Ratio (dr): Determine cis/trans ratio by integrating the H-2/H-3 coupling constants. Cis usually exhibits

Hz; Trans exhibits

Phase 2: Hydrazinolysis (The Functionalization Step)

Objective: Conversion of Ethyl 2-methyloxolane-3-carboxylate to 2-Methyloxolane-3-carbohydrazide.

Safety Interlock: Hydrazine Handling

Hydrazine hydrate is a potent reducing agent, a carcinogen, and highly toxic.[1][2][3]

-

Never use metal spatulas (catalytic decomposition risk).

-

Always use a blast shield.

-

Quenching: Have a dilute bleach (sodium hypochlorite) solution ready for spill neutralization.

Experimental Protocol

| Parameter | Specification |

| Substrate | Ethyl 2-methyloxolane-3-carboxylate (1.0 equiv) |

| Reagent | Hydrazine Hydrate (80% or 64% aq. solution) (3.0 equiv) |

| Solvent | Ethanol (Absolute) |

| Temperature | Reflux (78°C) |

| Time | 4–6 Hours |

Step-by-Step Workflow:

Figure 2: Process flow for the safe conversion of ester to hydrazide.

-

Setup: Equip a 3-neck round-bottom flask with a magnetic stirrer, reflux condenser, and internal thermometer.

-

Addition: Charge the flask with the crude ester and Ethanol (3 mL/g). Cool to 0°C. Add Hydrazine Hydrate dropwise.

-

Note: The excess hydrazine drives the equilibrium and prevents dimer formation.

-

-

Reaction: Warm to room temperature, then heat to reflux (78°C).

-

Completion: Monitor by TLC (System: 10% MeOH in DCM). The hydrazide is significantly more polar (lower R_f) than the ester.

-

Workup (Purification):

-

Cool the mixture to room temperature.

-

Concentrate under vacuum to remove Ethanol and the bulk of excess water/hydrazine. Caution: Do not distill to dryness if peroxides are suspected; use a rotary evaporator with a safety shield.

-

Azeotropic Drying: Add Toluene (2x) and evaporate to remove traces of hydrazine hydrate azeotropically.

-

Crystallization: Dissolve the residue in a minimum amount of hot Ethanol/Ethyl Acetate (1:1). Cool to 4°C overnight.

-

-

Filtration: Collect the white crystalline solid. Wash with cold ether.

Analytical Profile & Validation

To validate the synthesis, the following analytical signatures must be confirmed.

Data Summary Table

| Attribute | Expected Value / Observation |

| Physical State | White to off-white crystalline solid |

| Melting Point | 110–115°C (Dependent on diastereomeric purity) |

| MS (ESI+) | [M+H]⁺ = 145.1 |

| IR Spectrum | 3300 cm⁻¹ (NH stretch), 1650 cm⁻¹ (Amide I), 1050 cm⁻¹ (C-O-C) |

Stereochemical Analysis (¹H NMR - 400 MHz, DMSO-d₆)

-

Amide Protons: Broad singlets at

9.0 (NH) and 4.2 (NH₂). -

H-2 (Methine next to Oxygen):

-

Cis-isomer:

3.8–4.0 ppm (multiplet). -

Trans-isomer: Often shifted slightly upfield due to shielding.

-

-

Methyl Group: Doublet at

1.1–1.3 ppm.

Validation Check: If the melting point is sharp, you likely achieved spontaneous resolution or one isomer crystallized preferentially.[1] If the melting range is broad (>5°C), the product is a diastereomeric mixture.

References

-

General Furan Hydrogenation

-

Hydrazide Synthesis Protocol

-

2-Methyltetrahydrofuran (2-MeTHF)

-

Safety Data (Hydrazine)

- PubChem CID 9321 (Hydrazine Hydr

-

[1]

Sources

- 1. CN103408454A - Preparation method of hydrazide compound - Google Patents [patents.google.com]

- 2. ehs.unm.edu [ehs.unm.edu]

- 3. lanxess.com [lanxess.com]

- 4. US20120035378A1 - Hydrogenation process for the preparation of tetrahydrofuran and alkylated derivatives thereof - Google Patents [patents.google.com]

- 5. mdpi.com [mdpi.com]

- 6. d-nb.info [d-nb.info]

An In-Depth Technical Guide to the Characterization of 2-Methyloxolane-3-carbohydrazide

This guide provides a comprehensive framework for the synthesis and detailed characterization of the novel chemical entity, 2-Methyloxolane-3-carbohydrazide. As this compound is not extensively documented in current literature, this document outlines a robust, first-principles approach for its definitive identification and purity assessment. The methodologies described herein are grounded in established analytical chemistry principles and draw parallels from the characterization of analogous heterocyclic and hydrazide-containing compounds. This guide is intended for researchers, scientists, and professionals in the field of drug development and synthetic chemistry.

Introduction and Rationale

2-Methyloxolane-3-carbohydrazide is a heterocyclic compound of interest due to the combination of a substituted oxolane (tetrahydrofuran) ring and a carbohydrazide functional group. The oxolane moiety, particularly the 2-methyloxolane scaffold, is recognized as a bio-based and often more sustainable alternative to other solvents like tetrahydrofuran (THF) in chemical synthesis.[1] The carbohydrazide functional group is a versatile pharmacophore and a key building block in the synthesis of various heterocyclic compounds with a wide range of biological activities, including antimicrobial, anti-inflammatory, and anticancer properties.[2][3] The amalgamation of these two moieties in 2-Methyloxolane-3-carbohydrazide presents a unique scaffold with potential for novel pharmacological applications.

A thorough characterization is paramount to establishing the unequivocal structure, purity, and properties of this novel molecule. This guide will detail the necessary steps, from a proposed synthetic pathway to a multi-technique analytical approach, ensuring a high degree of scientific integrity.

Proposed Synthesis and Purification

The synthesis of 2-Methyloxolane-3-carbohydrazide would likely commence from a suitable ester precursor, such as an alkyl 2-methyloxolane-3-carboxylate. The most direct and widely used method for converting an ester to a carbohydrazide is through reaction with hydrazine hydrate.[4]

Synthetic Workflow

The proposed reaction would involve refluxing the starting ester with an excess of hydrazine hydrate in a suitable alcoholic solvent, such as ethanol.[3] The progress of the reaction should be monitored by Thin Layer Chromatography (TLC) to determine the point of complete consumption of the starting material.

Caption: Proposed synthetic workflow for 2-Methyloxolane-3-carbohydrazide.

Detailed Experimental Protocol: Synthesis

-

To a solution of alkyl 2-methyloxolane-3-carboxylate (1.0 equivalent) in absolute ethanol (10 mL per gram of ester), add hydrazine hydrate (3.0-5.0 equivalents).

-

Heat the mixture to reflux and monitor the reaction progress using TLC (e.g., with a 1:1 ethyl acetate/hexane mobile phase).

-

Upon completion, cool the reaction mixture to room temperature and then in an ice bath to facilitate precipitation of the product.

-

Collect the solid product by vacuum filtration and wash with cold ethanol.

-

Purify the crude product by recrystallization from a suitable solvent (e.g., ethanol or an ethanol/water mixture) to yield the final product.

Purity Assessment: High-Performance Liquid Chromatography (HPLC)

The purity of the synthesized 2-Methyloxolane-3-carbohydrazide should be rigorously assessed using HPLC. Due to the polar nature of the carbohydrazide group, a reversed-phase HPLC method would be appropriate.[5]

Table 1: Proposed HPLC Method Parameters

| Parameter | Condition | Rationale |

| Column | C18, 4.6 x 150 mm, 5 µm | Standard reversed-phase column suitable for a wide range of polar and non-polar analytes. |

| Mobile Phase | A: Water (with 0.1% Formic Acid) B: Acetonitrile (with 0.1% Formic Acid) | A gradient elution will likely be necessary to ensure good peak shape and resolution from any impurities. |

| Gradient | Start at 5% B, ramp to 95% B over 15 minutes | To elute the polar starting materials and the potentially more retained product. |

| Flow Rate | 1.0 mL/min | A standard flow rate for analytical HPLC. |

| Detection | UV at 210 nm and 254 nm | To detect the carbonyl chromophore and any aromatic impurities. |

| Injection Volume | 10 µL | Standard injection volume. |

| Column Temperature | 30 °C | To ensure reproducible retention times. |

A successful synthesis and purification will be indicated by a single, sharp peak in the HPLC chromatogram, representing a purity of >95%.

Structural Elucidation: A Spectroscopic Approach

A combination of Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS) is essential for the unequivocal structural confirmation of 2-Methyloxolane-3-carbohydrazide.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for determining the precise structure of an organic molecule.[6] Both ¹H and ¹³C NMR spectra should be acquired.

The ¹H NMR spectrum will provide information on the number of different types of protons and their connectivity. The expected signals for 2-Methyloxolane-3-carbohydrazide are outlined below. Chemical shifts are predicted based on analogous structures and standard chemical shift tables.[7][8]

Table 2: Predicted ¹H NMR Signals for 2-Methyloxolane-3-carbohydrazide (in DMSO-d₆)

| Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment | Rationale |

| ~9.0 - 9.5 | Broad singlet | 1H | -CONH-H | The amide proton signal is typically broad and downfield.[9] |

| ~4.2 - 4.5 | Broad singlet | 2H | -NHN H₂ | The terminal amine protons are also typically broad and can exchange with water.[4] |

| ~3.5 - 4.0 | Multiplet | 3H | -O-CH ₂- and -O-CH (CH₃) | Protons on carbons adjacent to the oxygen atom of the oxolane ring. |

| ~2.5 - 3.0 | Multiplet | 1H | -CH -CONHNH₂ | The proton at the 3-position, adjacent to the carbonyl group. |

| ~1.8 - 2.2 | Multiplet | 2H | -CH ₂-CH- | The methylene protons at the 4-position of the oxolane ring. |

| ~1.1 - 1.3 | Doublet | 3H | -CH(CH ₃) | The methyl group at the 2-position, split by the adjacent proton. |

Note: The use of DMSO-d₆ as a solvent is recommended to observe the exchangeable NH and NH₂ protons.

The ¹³C NMR spectrum will indicate the number of unique carbon atoms in the molecule.

Table 3: Predicted ¹³C NMR Signals for 2-Methyloxolane-3-carbohydrazide (in DMSO-d₆)

| Predicted Chemical Shift (δ, ppm) | Assignment | Rationale |

| ~170 - 175 | C =O | The carbonyl carbon of the carbohydrazide group.[10] |

| ~75 - 80 | -O-C H(CH₃) | The carbon at the 2-position of the oxolane ring. |

| ~65 - 70 | -O-C H₂- | The carbon at the 5-position of the oxolane ring. |

| ~45 - 50 | -C H-CONHNH₂ | The carbon at the 3-position of the oxolane ring. |

| ~25 - 30 | -C H₂-CH- | The carbon at the 4-position of the oxolane ring. |

| ~15 - 20 | -CH(C H₃) | The methyl group carbon. |

Further 2D NMR experiments, such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence), can be performed to confirm the proton-proton and proton-carbon connectivities, respectively.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule. The IR spectrum of 2-Methyloxolane-3-carbohydrazide is expected to show characteristic absorption bands for the N-H, C-H, C=O, and C-O bonds.

Table 4: Predicted IR Absorption Frequencies

| Frequency Range (cm⁻¹) | Bond Vibration | Functional Group | Rationale |

| 3200 - 3400 | N-H stretch | Amine and Amide | Broad absorptions characteristic of the -NH₂ and -CONH- groups.[9][11] |

| 2850 - 3000 | C-H stretch | Alkane | Absorptions from the C-H bonds of the methyl and methylene groups in the oxolane ring.[12] |

| 1640 - 1680 | C=O stretch (Amide I band) | Amide | A strong absorption characteristic of the carbonyl group in the carbohydrazide moiety.[13] |

| 1515 - 1570 | N-H bend (Amide II band) | Amide | A characteristic absorption for secondary amides. |

| 1050 - 1150 | C-O stretch | Ether | A strong absorption from the C-O-C linkage in the oxolane ring. |

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of the molecule, further confirming its structure. Electrospray ionization (ESI) is a suitable technique for this polar molecule.

The high-resolution mass spectrum (HRMS) should show a molecular ion peak ([M+H]⁺) corresponding to the exact mass of 2-Methyloxolane-3-carbohydrazide (C₆H₁₂N₂O₂), which is 144.0899 g/mol . The observation of this peak with high mass accuracy (within 5 ppm) would provide strong evidence for the elemental composition of the synthesized compound.

Caption: A comprehensive workflow for the characterization of 2-Methyloxolane-3-carbohydrazide.

Physical Characterization

In addition to spectroscopic analysis, basic physical properties should be determined.

-

Melting Point: A sharp melting point range is indicative of a pure crystalline solid.

-

Solubility: The solubility in various solvents (e.g., water, methanol, dichloromethane, acetone) should be determined to aid in future experimental design.

Conclusion

The characterization of a novel compound such as 2-Methyloxolane-3-carbohydrazide requires a systematic and multi-faceted analytical approach. By following the proposed synthetic and purification protocols, and by employing a combination of HPLC, NMR, IR, and MS, researchers can definitively confirm the structure and purity of this new chemical entity. This rigorous characterization is the foundational step for any subsequent investigation into its potential applications, particularly in the realm of medicinal chemistry and drug development.

References

- The Determination of Hydrazino–Hydrazide Groups. (n.d.).

- ATSDR. (n.d.). Analytical Methods for Hydrazines.

- Supporting Information (Experimental details for Table 1, entries 2–13). (n.d.). The Royal Society of Chemistry.

- A Comparative Guide to Validating Synthesized Compound Purity: The Role of Hydrazine Hydrate. (n.d.). Benchchem.

- Chromatographic methods of determining hydrazine and its polar derivatives. (2025, August 7).

- HPLC Methods for analysis of Hydrazine. (n.d.). HELIX Chromatography.

- 2-METHYLOXOLANE. (n.d.). Ataman Kimya.

- 2-Methyloxolan-3-ol. (n.d.). PubChem.

- Rapinel, V., et al. (n.d.). 2-Methyloxolane (2-MeOx) as Sustainable Lipophilic Solvent to Substitute Hexane for Green Extraction of Natural Products. Properties, Applications, and Perspectives. PMC.

- 2-methyloxolane, CAS No. 96-47-9. (n.d.). iChemical.

- SYNTHESIS AND CYTOTOXICITY ACTIVITY OF SOME NOVEL HYDRAZIDE, PYRAZOLE, ISOXAZOLE, PYRIMIDINE AND FUSED PYRAN-2-ONE DERIVATIVES. (2015, May 11).

- Synthesis, Characterization, and Biological Evaluation of Some New Functionalized Terphenyl Derivatives. (n.d.). PMC.

- A Review on Synthesis of Carbohydrazide Derivatives. (n.d.). Asian Journal of Green Chemistry.

- Safety assessment of 2‐methyloxolane as a food extraction solvent. (2022, January 26). Regulations.gov.

- Approval report – Application A1260 2-Methyloxolane as a processing aid. (2024, November 8). Food Standards Australia New Zealand.

- 2-Methyloxolane as a Bio-Based Solvent for Green Extraction of Aromas from Hops (Humulus lupulus L.). (2020, April 9). PubMed.

- NMR Spectroscopy. (n.d.).

- Synthesis, characterization and biological activities of substituted oxadiazole, triazole, thiadiazole and 4-thiazolidinone derivative. (n.d.).

- 2-Methyloxolane as an effective bio-based solvent for the removal of βN-alkanoyl-5-hydroxytryptamines from Arabica green coffee. (2024, June 16). UniTo.

- Safety assessment of 2‐methyloxolane as a food extraction solvent. (2022, March 15). PMC - NIH.

- 2-Methyloxolane (2-MeOx) as Sustainable Lipophilic Solvent to Substitute Hexane for Green Extraction of Natural Products. Properties, Applications, and Perspectives. (2025, October 16). ResearchGate.

- Solvent properties of 2-MeOx vs hexane. (n.d.). ResearchGate.

- 2-Methyloxolane as an effective bio-based solvent for the removal of βN-alkanoyl-5-hydroxytryptamines from Arabica green coffee beans. (2024, November 1). PubMed.

- A Review on Synthesis of Carbohydrazide Derivatives. (2023, April 28). Asian Journal of Green Chemistry.

- Synthesis and Structure Determination of 1-(4-Methoxyphenyl)-5-methyl-N'-(2-oxoindolin-3-ylidene)-1H-1,2,3-triazole-4-carbohydrazide. (2022, May 31). MDPI.

- Production of 2-methyloxolane from hemicellulose-rich biomass (summarized). (n.d.). ResearchGate.

- NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents Relevant to the. (2010, April 16).

- NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents Relevant to the. (n.d.). EPFL.

- Synthesis, characterization and theoritical study of some pyrazine carbohydrazide derivatives. (n.d.). International Journal of Chemical and Biological Sciences.

- 2-Methyltetrahydrofuran (2-MethylTHF). (2025, January 22). Monument Chemical.

- The infrared spectrum of 2-methylhexane. (n.d.). Doc Brown's Chemistry.

- 12.8: Infrared Spectra of Some Common Functional Groups. (2024, September 30). Chemistry LibreTexts.

- Oxirane, 2-methyl-, polymer with oxirane. (n.d.). NIST WebBook.

- 2-methylfuran-3-carbohydrazide (C6H8N2O2). (n.d.). PubChemLite.

- 2-methyl-1,3-dioxolane(497-26-7)ir1. (n.d.). ChemicalBook.

- IR Absorption Frequencies. (n.d.).

- 2-methylmethcathinone. (2013, April 29). SWGDRUG.org.

Sources

- 1. 2-Methyloxolane (2-MeOx) as Sustainable Lipophilic Solvent to Substitute Hexane for Green Extraction of Natural Products. Properties, Applications, and Perspectives - PMC [pmc.ncbi.nlm.nih.gov]

- 2. A Review on Synthesis of Carbohydrazide Derivatives [ajgreenchem.com]

- 3. ajgreenchem.com [ajgreenchem.com]

- 4. Synthesis, Characterization, and Biological Evaluation of Some New Functionalized Terphenyl Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 5. helixchrom.com [helixchrom.com]

- 6. oxfordsynthesiscdt.ox.ac.uk [oxfordsynthesiscdt.ox.ac.uk]

- 7. ccc.chem.pitt.edu [ccc.chem.pitt.edu]

- 8. epfl.ch [epfl.ch]

- 9. chemicaljournal.org [chemicaljournal.org]

- 10. mdpi.com [mdpi.com]

- 11. rsc.org [rsc.org]

- 12. chem.libretexts.org [chem.libretexts.org]

- 13. eng.uc.edu [eng.uc.edu]

The Multifaceted Biological Activities of Hydrazide Compounds: A Technical Guide for Drug Discovery Professionals

Introduction: The Chemical Versatility and Biological Significance of the Hydrazide Moiety

Hydrazides, organic compounds characterized by the presence of a –C(=O)NHNH– functional group, represent a cornerstone in medicinal chemistry.[1] Their unique structural attributes, including the ability to form stable hydrazone derivatives through reaction with aldehydes and ketones, confer upon them a remarkable versatility for chemical modification.[1][2] This inherent adaptability has been exploited by researchers to generate vast libraries of compounds with a wide spectrum of biological activities.[3][4] The hydrazide-hydrazone scaffold, in particular, has emerged as a privileged structure in drug design, frequently appearing in molecules with potent antimicrobial, anticonvulsant, anti-inflammatory, and anticancer properties.[2][5][6] This guide provides an in-depth exploration of the diverse biological activities of hydrazide compounds, offering insights into their synthesis, mechanisms of action, structure-activity relationships, and the experimental methodologies used for their evaluation.

The significance of hydrazides in medicine is exemplified by isoniazid, a primary drug for the treatment of tuberculosis.[7] The discovery of its potent antimycobacterial activity spurred further investigation into the therapeutic potential of the hydrazide scaffold, leading to the development of numerous derivatives with enhanced or novel biological activities.[8][9] The ability of the hydrazide moiety to act as a versatile synthon for the creation of various heterocyclic systems further expands its importance in the synthesis of novel therapeutic agents.[1]

Synthesis of Hydrazide and Hydrazide-Hydrazone Derivatives

The synthesis of hydrazides is typically straightforward, most commonly achieved through the reaction of an ester, acyl chloride, or anhydride with hydrazine hydrate.[3][10] The reaction is often carried out in an alcohol-based solvent, either at room temperature or under reflux, with purification generally accomplished through recrystallization or column chromatography.[3] The subsequent formation of hydrazide-hydrazones is achieved by condensing the synthesized hydrazide with a variety of aldehydes or ketones.[1][2]

Below is a generalized workflow for the synthesis of hydrazide-hydrazone compounds:

Caption: General workflow for the synthesis of hydrazide-hydrazone compounds.

A Spectrum of Biological Activities

Hydrazide and their hydrazone derivatives have been shown to exhibit a remarkable array of biological activities. The following sections will delve into some of the most significant and well-documented therapeutic areas.

Antimicrobial Activity

The search for novel antimicrobial agents is a critical area of research due to the rise of drug-resistant pathogens.[11] Hydrazide-hydrazones have consistently demonstrated potent activity against a broad spectrum of bacteria and fungi.[4][6]

Mechanism of Action: While the exact mechanisms can vary depending on the specific compound and microbial target, some hydrazide-hydrazones are known to interfere with essential cellular processes. For instance, some derivatives are thought to inhibit enzymes crucial for microbial survival or disrupt cell wall synthesis. The presence of the azometine group (–NHN=CH–) is often considered essential for their antimicrobial effects.[2]

Structure-Activity Relationship (SAR): The antimicrobial potency of hydrazide-hydrazones is highly dependent on the nature of the substituents on the aromatic rings of both the hydrazide and the aldehyde/ketone moiety.[12] Electron-withdrawing groups, such as nitro or halogen groups, have often been shown to enhance antimicrobial activity.[11][13]

Experimental Protocol: Determination of Minimum Inhibitory Concentration (MIC)

The MIC is a fundamental measure of a compound's antimicrobial potency. The broth microdilution method is a standard and widely used technique.

Step-by-Step Methodology:

-

Preparation of Stock Solution: Dissolve the test hydrazide compound in a suitable solvent (e.g., DMSO) to a high concentration (e.g., 10 mg/mL).

-

Preparation of Microtiter Plate: Add a specific volume of sterile Mueller-Hinton Broth (for bacteria) or RPMI-1640 medium (for fungi) to each well of a 96-well microtiter plate.

-

Serial Dilution: Perform a two-fold serial dilution of the compound stock solution across the wells of the plate to create a range of concentrations.

-

Inoculation: Add a standardized suspension of the test microorganism to each well. A positive control (microorganism in broth without the compound) and a negative control (broth only) should be included.

-

Incubation: Incubate the plate at an appropriate temperature (e.g., 37°C for bacteria, 30°C for fungi) for a specified period (e.g., 18-24 hours for bacteria, 48 hours for fungi).

-

Determination of MIC: The MIC is defined as the lowest concentration of the compound that completely inhibits the visible growth of the microorganism. This can be assessed visually or by using a spectrophotometer to measure turbidity.[14][15]

| Compound Type | Target Organism | MIC (µg/mL) | Reference |

| 4-Fluorobenzoic acid hydrazide derivative | S. aureus | 6.25 | [11] |

| Isonicotinic acid hydrazide-hydrazone | Gram-positive bacteria | 1.95–7.81 | [14] |

| 5-Nitrofuron-2-carboxylic acid hydrazide-hydrazone | S. epidermidis | 0.48–15.62 | [15] |

Antitubercular Activity

The hydrazide moiety is famously present in isoniazid, a cornerstone of tuberculosis treatment.[9] This has spurred extensive research into novel hydrazide-hydrazones as potential antitubercular agents, particularly against drug-resistant strains of Mycobacterium tuberculosis.[8][16]

Mechanism of Action: Isoniazid itself is a prodrug that, upon activation by the mycobacterial enzyme KatG, inhibits the synthesis of mycolic acids, essential components of the mycobacterial cell wall.[9] Many isoniazid-derived hydrazones are designed to either have a similar mechanism or to overcome resistance mechanisms by, for example, inhibiting other essential enzymes like enoyl-acyl carrier protein reductase (InhA).[9]

Structure-Activity Relationship (SAR): Lipophilicity is a crucial factor for the antimycobacterial activity of hydrazide derivatives, as it influences their ability to penetrate the lipid-rich mycobacterial cell wall.[17] The presence of halogen substituents on the aromatic rings has been shown to enhance activity.[17]

Caption: Simplified mechanism of action of Isoniazid against Mycobacterium tuberculosis.

Anticonvulsant Activity

Epilepsy is a common neurological disorder, and the search for new antiepileptic drugs with improved efficacy and fewer side effects is ongoing.[18] Hydrazide-hydrazones have emerged as a promising class of compounds with significant anticonvulsant properties.[2][7]

Mechanism of Action: The anticonvulsant activity of some hydrazones is attributed to their interaction with various targets in the central nervous system. Some compounds are thought to modulate the activity of ion channels, such as sodium or calcium channels, while others may enhance the effects of the inhibitory neurotransmitter GABA.[2][18]

Structure-Activity Relationship (SAR): The presence of an aromatic ring, an electron donor group, and a hydrogen bond acceptor/donor site are considered important pharmacophoric features for anticonvulsant activity.[19] The lipophilicity of the molecule also plays a crucial role in its ability to cross the blood-brain barrier.[18]

Experimental Protocol: Maximal Electroshock (MES) Seizure Test

The MES test is a widely used animal model to screen for anticonvulsant activity, particularly for compounds that may be effective against generalized tonic-clonic seizures.

Step-by-Step Methodology:

-

Animal Preparation: Use a suitable animal model, such as mice or rats.

-

Compound Administration: Administer the test hydrazide compound to the animals, typically via intraperitoneal (i.p.) or oral (p.o.) route, at various doses. A vehicle control group and a positive control group (e.g., treated with phenytoin) should be included.

-

Induction of Seizure: After a specific period to allow for drug absorption, induce a seizure by delivering a brief electrical stimulus through corneal or ear-clip electrodes.

-

Observation: Observe the animals for the presence or absence of the tonic hind limb extension phase of the seizure.

-

Evaluation: The ability of the compound to prevent the tonic hind limb extension is considered a measure of its anticonvulsant activity. The dose at which 50% of the animals are protected (ED50) can be calculated.[18][19]

Anti-inflammatory and Analgesic Activity

Hydrazide-hydrazone derivatives have demonstrated significant anti-inflammatory and analgesic properties, making them potential candidates for the development of new non-steroidal anti-inflammatory drugs (NSAIDs) with potentially fewer gastrointestinal side effects.[13][20][21]

Mechanism of Action: The anti-inflammatory effects of some hydrazones are linked to their ability to inhibit cyclooxygenase (COX) enzymes (COX-1 and COX-2), which are involved in the synthesis of prostaglandins, key mediators of inflammation and pain.[21] Some derivatives may also inhibit the 5-lipoxygenase (5-LOX) pathway.[21]

Structure-Activity Relationship (SAR): The presence of certain substituents, such as halogens or methoxy groups, on the aromatic rings can enhance anti-inflammatory potency.[13][22] The specific arrangement of these groups can influence the selectivity for COX-2 over COX-1, which is a desirable trait for reducing gastrointestinal side effects.

Anticancer Activity

The development of novel anticancer agents with improved efficacy and selectivity remains a major focus in oncology research. Hydrazide-hydrazones have shown promising in vitro and in vivo anticancer activity against various cancer cell lines.[5][23][24]

Mechanism of Action: The anticancer mechanisms of hydrazide-hydrazones are diverse and can involve the induction of apoptosis (programmed cell death), inhibition of cell proliferation, and interference with cell cycle progression.[5][23][25] Some compounds have been shown to inhibit specific enzymes, such as tubulin polymerization, which is crucial for cell division.[2]

Structure-Activity Relationship (SAR): The cytotoxic activity of hydrazide-hydrazones is highly dependent on the overall molecular structure. The nature and position of substituents on the aromatic rings can significantly impact their potency and selectivity for cancer cells over normal cells.[5][26]

Experimental Protocol: MTT Assay for Cytotoxicity

The MTT assay is a colorimetric assay for assessing cell metabolic activity and is widely used to measure the cytotoxic effects of potential anticancer compounds.

Step-by-Step Methodology:

-

Cell Seeding: Seed cancer cells in a 96-well plate at a specific density and allow them to adhere overnight.

-

Compound Treatment: Treat the cells with various concentrations of the test hydrazide compound for a specified period (e.g., 24, 48, or 72 hours). Include a vehicle control (cells treated with the solvent used to dissolve the compound) and a positive control (a known anticancer drug).

-

MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for a few hours. Viable cells with active metabolism will reduce the yellow MTT to a purple formazan.

-

Formazan Solubilization: Add a solubilizing agent (e.g., DMSO or isopropanol) to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance of the solution at a specific wavelength (e.g., 570 nm) using a microplate reader.

-

Data Analysis: The absorbance is directly proportional to the number of viable cells. The concentration of the compound that inhibits cell growth by 50% (IC50) can be calculated.[23][24][26]

| Compound Type | Cancer Cell Line | IC50 (µM) | Reference |

| 5-Chloro-N'-[(4-hydroxyphenyl)methylidene] pyrazine-2-carbohydrazide | A549 (Lung) | Lower than cisplatin | [23] |

| Quinoline hydrazide derivative | Neuroblastoma | Micromolar potency | [5] |

| Tetracaine hydrazide-hydrazone | Colo-205 (Colon) | 20.5 | [25] |

Conclusion and Future Perspectives

Hydrazide and its hydrazone derivatives represent a highly valuable and versatile class of compounds in medicinal chemistry. Their broad spectrum of biological activities, coupled with their synthetic tractability, has made them a focal point for the discovery of new therapeutic agents. The continued exploration of structure-activity relationships, elucidation of detailed mechanisms of action, and the application of modern drug design strategies will undoubtedly lead to the development of novel hydrazide-based drugs with improved efficacy and safety profiles for a wide range of diseases. This guide has provided a comprehensive overview of the current state of research in this exciting field, offering valuable insights and practical methodologies for researchers and drug development professionals.

References

- Rollas, S., & Küçükgüzel, Ş. G. (2007).

- Silva, A. C. A., et al. (2021).

- Verma, G., et al. (2014). A review exploring biological activities of hydrazones. Journal of Pharmacy & Bioallied Sciences, 6(2), 75-81.

- Popiołek, Ł. (2021). Updated Information on Antimicrobial Activity of Hydrazide–Hydrazones. Molecules, 26(17), 5245.

- Kucukguzel, I., et al. (2016). Synthesis and Structure-Activity Relationship Studies of Hydrazide-Hydrazones as Inhibitors of Laccase from Trametes versicolor. Molecules, 21(11), 1469.

- Popiołek, Ł., & Biernasiuk, A. (2017). Hydrazide–hydrazones with anti-inflammatory activity. Medicinal Chemistry Research, 26(1), 1-13.

- Kaymakçıoğlu, K., et al. (2008). Synthesis and antituberculosis activity of new hydrazide derivatives. European Journal of Medicinal Chemistry, 43(11), 2472-2477.

- Kocyigit-Kaymakcioglu, B., et al. (2019). Synthesis and Anticancer Activity of New Hydrazide-hydrazones and Their Pd(II) Complexes. Letters in Drug Design & Discovery, 16(5), 522-532.

- Popiołek, Ł., & Biernasiuk, A. (2017). Hydrazide–hydrazones as potential antimicrobial agents: overview of the literature since 2010. Medicinal Chemistry Research, 26(1), 1-18.

- Gemoets, H. P. L., et al. (2018). Synthesis of Acid Hydrazides from Carboxylic Acids in Continuous Flow. Organic Process Research & Development, 22(10), 1369-1374.

- Asif, M. (2021). Pharmacological Evaluation of Novel Hydrazide and Hydrazone Derivatives: Anti-Inflammatory and Analgesic Potential in Preclinical Models. Pharmaceuticals, 14(4), 312.

- Popiołek, Ł., et al. (2020). Synthesis and antimicrobial activity of new hydrazide-hydrazones of 5-nitrofuran-2-carboxylic acid. Molecules, 25(3), 647.

- Aboul-Fadl, T., et al. (2016). Design, Synthesis and Antitubercular Activity of Certain Nicotinic Acid Hydrazides. Molecules, 21(5), 646.

- O'Connor, P. D., et al. (2017). Synthesis, Characterization and Anti-Cancer Activity of Hydrazide Derivatives Incorporating a Quinoline Moiety. Molecules, 22(10), 1632.

- V., A. L., et al. (2018). Synthesis and Anti-Inflammatory Activity of Hydrazide-Hydrazones Bearing Anacardic Acid and 1,2,3-Triazole Ring Based Hybrids. Oriental Journal of Chemistry, 34(3), 1445-1454.

- Kocyigit-Kaymakcioglu, B., et al. (2019). Synthesis and Anticancer Activity of New Hydrazide-hydrazones and Their Pd(II) Complexes. Letters in Drug Design & Discovery, 16(5), 522-532.

- Popiołek, Ł., & Biernasiuk, A. (2017). Hydrazide–hydrazones with anti-inflammatory activity. Medicinal Chemistry Research, 26(1), 1-13.

- Kumar, P., & Narasimhan, B. (2015). Antimicrobial Potential of Hydrazide-Hydrazone Derivatives: A Review. International Journal of Pharmaceutical Sciences and Research, 6(3), 963-973.

- Al-Omar, M. A. (2022). Synthesis and Pharmacological Profile of Hydrazide Compounds. Research Journal of Pharmacy and Technology, 15(5), 2261-2268.

- Kumar, A., et al. (2024).

- Li, Y., et al. (2023). A Comprehensive Investigation of Hydrazide and Its Derived Structures in the Agricultural Fungicidal Field. Journal of Agricultural and Food Chemistry, 71(24), 9145-9163.

- Onay, U. O., et al. (2023). Isoniazid-Derived Hydrazones Featuring Piperazine/Piperidine Rings: Design, Synthesis, and Investigation of Antitubercular Activity. Molecules, 28(18), 6614.

- Verma, G., et al. (2014). Biological Activities of Hydrazone Derivatives in the New Millennium. Journal of Pharmacy & Bioallied Sciences, 6(2), 75-81.

- Oruc-Emre, E. E., et al. (2009). Antituberculosis activity of hydrazones derived from 4-fluorobenzoic acid hydrazide. Medicinal Chemistry Research, 18(6), 441-450.

- Kumar, S., et al. (2013). Analgesic and anti-inflammatory potential of hydrazones. Journal of Chemical and Pharmaceutical Research, 5(12), 114-121.

- Asif, M. (2014). Therapeutic Potential of Hydrazones as Anti-Inflammatory Agents. The Scientific World Journal, 2014, 807193.

-

Organic Chemistry Portal. (n.d.). Synthesis of Hydrazine Derivatives (Hydrazides). Retrieved from [Link]

- Al-Ostoot, F. H., et al. (2023). Novel N-Acyl Hydrazone Compounds as Promising Anticancer Agents: Synthesis and Molecular Docking Studies. Molecules, 28(2), 834.

- Abraham, W. M., et al. (2014).

- Acar, Ç., et al. (2023). Design, Synthesis, and Anticancer Evaluation of Novel Tetracaine Hydrazide-Hydrazones. ACS Omega, 8(9), 8783-8796.

- Agrawal, S., et al. (2014). Synthesis molecular modeling and anticonvulsant activity of some hydrazone, semicarbazone, and thiosemicarbazone derivatives of benzylidene camphor. Drug Design, Development and Therapy, 8, 1697-1707.

- Asif, M. (2021). Mini-Review of the Importance of Hydrazides and Their Derivatives—Synthesis and Biological Activity. Chemistry, 3(4), 1148-1163.

- Kumar, A., et al. (2012). A Review on Biological Activities and Chemical Synthesis of Hydrazide Derivatives. International Journal of Pharmacy and Pharmaceutical Sciences, 4(Suppl 3), 96-106.

- Schoene, D. L., & Hoffmann, O. L. (1949). RELATIONSHIPS BETWEEN STRUCTURE AND ACTIVITY OF MALEIC HYDRAZIDE ANALOGUES AND RELATED COMPOUNDS. Science, 109(2841), 588-590.

- Patel, N. B., & Patel, H. R. (2014). Synthesis and anticonvulsantactivity of somechalconesincorporated hydrazide derivatives. Journal of Chemical and Pharmaceutical Research, 6(7), 1956-1963.

- Kumar, P., et al. (2017). Synthesis and Anticonvulsant Activity of Novel Arylidene Hydrazide Derivative. Chemistry Research Journal, 2(5), 108-113.

- Wang, X., et al. (2023). Synthesis, Structure–Activity Relationship, and Mechanism of a Series of Diarylhydrazide Compounds as Potential Antifungal Agents. Journal of Agricultural and Food Chemistry, 71(18), 7041-7052.

- Siddiqui, N., et al. (2011). Synthesis and anticonvulsant activity of some 2-(2-{1-[substituted phenyl]ethylidene}hydrazinyl)-4-(4-methoxy-phenyl)-6-oxo-1,6-dihydro-pyrimidine-5-carbonitrile. Acta Poloniae Pharmaceutica, 68(3), 365-372.

- Carradori, S., et al. (2024). Structure–Activity Relationship Studies on Highly Functionalized Pyrazole Hydrazones and Amides as Antiproliferative and Antioxidant Agents. Pharmaceuticals, 17(5), 558.

- Kumar, P., & Narasimhan, B. (2017). Pharmacological aspects of hydrazides and hydrazide derivatives. Progress in Health Sciences, 7(1), 160-170.

- Popiołek, Ł., et al. (2023). Design, Synthesis, and In Vitro and In Vivo Bioactivity Studies of Hydrazide-Hydrazones of 2,4-Dihydroxybenzoic Acid. Molecules, 28(24), 8059.

Sources

- 1. mdpi.com [mdpi.com]

- 2. Biological Activities of Hydrazone Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 3. mdpi.com [mdpi.com]

- 4. d-nb.info [d-nb.info]

- 5. Synthesis, Characterization and Anti-Cancer Activity of Hydrazide Derivatives Incorporating a Quinoline Moiety - PMC [pmc.ncbi.nlm.nih.gov]

- 6. impactfactor.org [impactfactor.org]

- 7. scispace.com [scispace.com]

- 8. thieme-connect.com [thieme-connect.com]

- 9. mdpi.com [mdpi.com]

- 10. rjptonline.org [rjptonline.org]

- 11. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 12. Synthesis and Structure-Activity Relationship Studies of Hydrazide-Hydrazones as Inhibitors of Laccase from Trametes versicolor - PMC [pmc.ncbi.nlm.nih.gov]

- 13. mdpi.com [mdpi.com]

- 14. Updated Information on Antimicrobial Activity of Hydrazide–Hydrazones - PMC [pmc.ncbi.nlm.nih.gov]

- 15. mdpi.com [mdpi.com]

- 16. Synthesis and antituberculosis activity of new hydrazide derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. Design, Synthesis and Antitubercular Activity of Certain Nicotinic Acid Hydrazides - PMC [pmc.ncbi.nlm.nih.gov]

- 18. dovepress.com [dovepress.com]

- 19. tandfonline.com [tandfonline.com]

- 20. orientjchem.org [orientjchem.org]

- 21. jocpr.com [jocpr.com]

- 22. Therapeutic Potential of Hydrazones as Anti-Inflammatory Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 23. benthamdirect.com [benthamdirect.com]

- 24. eurekaselect.com [eurekaselect.com]

- 25. pubs.acs.org [pubs.acs.org]

- 26. Novel N-Acyl Hydrazone Compounds as Promising Anticancer Agents: Synthesis and Molecular Docking Studies - PMC [pmc.ncbi.nlm.nih.gov]

2-Methyloxolane (2-MeTHF): A Bio-Based Platform for High-Performance Organometallics and Process Intensification

Executive Summary

This technical guide evaluates 2-Methyloxolane (2-MeTHF) not merely as a "green" substitute for Tetrahydrofuran (THF), but as a high-performance solvent that bridges the gap between ether-based reactivity and hydrocarbon-based workup efficiency. Derived from renewable lignocellulosic biomass, 2-MeTHF offers a unique physicochemical profile—specifically its hydrophobicity and high boiling point (80°C)—that resolves critical bottlenecks in organometallic synthesis and industrial solvent recovery.

The Green Chemistry Imperative: Origin & Synthesis

Unlike petrochemical solvents (THF, Toluene), 2-MeTHF is produced from renewable agricultural by-products rich in pentosans, such as corn cobs and sugar cane bagasse.[1]

Synthetic Pathway

The industrial synthesis follows a catalytic hydrogenation route starting from Furfural.[2] This pathway is chemically efficient and carbon-neutral relative to the fossil-fuel extraction required for THF.

Figure 1: Industrial synthesis pathway of 2-Methyloxolane from renewable biomass.

Physicochemical Profile: The "Toluene-THF Hybrid"

2-MeTHF is often described as having the polarity of an ether but the workup properties of a hydrocarbon. This duality is its primary technical advantage.

Comparative Data

The following table highlights the critical differences affecting process design. Note the Water Solubility and Boiling Point deltas.[3][4][5]

| Property | Tetrahydrofuran (THF) | 2-Methyloxolane (2-MeTHF) | Toluene | Impact on Process |

| Boiling Point (°C) | 66 | 80 | 110 | 2-MeTHF allows higher reaction temps (faster kinetics) without pressurization. |

| Water Solubility (in Solvent) | Miscible (100%) | ~4.4 g/100g | 0.03 g/100g | 2-MeTHF phase separates cleanly from water; THF requires extraction solvents. |

| Solvent Solubility (in Water) | Miscible (100%) | ~14 g/100g | 0.05 g/100g | Lower solvent loss to aqueous waste streams in 2-MeTHF vs THF. |

| Flash Point (°C) | -14 | -11 | 4 | Marginally improved safety profile over THF. |

| Peroxide Formation | Rapid | Moderate | Negligible | 2-MeTHF is more stable but still requires stabilizers (e.g., BHT). |

The Azeotropic Advantage

2-MeTHF forms a heterogeneous azeotrope with water (Boiling Point: 71°C; Composition: ~10.6% Water / 89.4% 2-MeTHF).

-

Mechanism: Upon distillation, the azeotrope removes water from the system efficiently.

-

Application: This allows for "drying by distillation" without switching solvents, a common pain point when using THF (which requires swapping to Toluene for azeotropic drying).

Synthetic Utility: Organometallics & Grignards

The most compelling application for 2-MeTHF is in Grignard and organolithium chemistry.[6] While it acts as a Lewis base similar to THF, its steric bulk (the methyl group) alters the coordination environment around the metal center.

Enhanced Grignard Stability & Yield

In THF, benzyl and allyl halides often suffer from Wurtz-type homocoupling (dimerization) side reactions.

-

Causality: The specific solvation shell of 2-MeTHF minimizes the concentration of reactive radical intermediates prone to dimerization.

-

Result: Yields for Benzylmagnesium Chloride are typically 10–20% higher in 2-MeTHF compared to THF.

Kinetic Initiation

The higher boiling point (80°C) allows researchers to initiate sluggish Grignard formations thermally, often eliminating the need for chemical activators like Iodine or DIBAL-H.

Experimental Protocol: Preparation of Benzylmagnesium Chloride

This protocol demonstrates the self-validating nature of 2-MeTHF in preventing dimerization.

Objective: Synthesize 1.0 M Benzylmagnesium Chloride with minimized bibenzyl formation.

Materials

-

Benzyl Chloride (Reagent Grade)

-

Magnesium Turnings (Clean, dry)

-

2-Methyloxolane (Anhydrous, <100 ppm water)

-

Inert Gas (Nitrogen or Argon)

Step-by-Step Methodology

-

System Preparation: Flame-dry a 3-neck round bottom flask equipped with a reflux condenser, addition funnel, and internal temperature probe. Flush with Nitrogen.

-

Magnesium Activation: Charge Mg turnings (1.1 eq) into the flask. Cover with minimal 2-MeTHF.

-

Note: Unlike THF, 2-MeTHF does not require aggressive activation if the Mg is fresh.

-

-

Initiation: Heat the heel to 75°C (near reflux). Add 5% of the Benzyl Chloride solution.

-

Validation: Initiation is confirmed by a temperature spike and turbidity. The higher T_max of 2-MeTHF (80°C) facilitates this step significantly better than THF (66°C).[5]

-

-

Controlled Addition: Add the remaining Benzyl Chloride dropwise, maintaining an internal temperature of 75-78°C.

-

Causality: High temperature favors the Grignard formation over the dimerization kinetic pathway in this specific solvent matrix.

-

-

Completion: Stir at 80°C for 1 hour. Cool to room temperature.

-

Titration: Aliquot a sample and titrate against salicylaldehyde phenylhydrazone to confirm molarity.

Process Engineering: Workup & Recovery

The "Green" status of 2-MeTHF is most visible during the workup phase. The following workflow illustrates the elimination of extraction solvents.

Figure 2: Process intensification workflow using 2-MeTHF. Note the absence of a solvent swap step.[7]

The "No-Emulsion" Effect

Because 2-MeTHF has a lower density than water (0.86 g/mL) but a significant miscibility gap, it separates rapidly. Unlike THF, which forms "rag layers" or requires large volumes of salt (salting out) to separate, 2-MeTHF breaks emulsions cleanly, reducing batch cycle time.

Health, Safety, & Environment (HSE)

-

Toxicology: 2-MeTHF is non-genotoxic and has been approved for use in pharmaceutical manufacturing processes. It has a favorable Preliminary Benchmark Dose (BMD) compared to THF.

-

Peroxides: Like all ethers, 2-MeTHF can form peroxides. However, data suggests the rate of formation is manageable with standard stabilizers (BHT).

-

Requirement: Test for peroxides every 6 months using standard KI strips or titration.

-

-

Carbon Footprint: The Life Cycle Assessment (LCA) of 2-MeTHF shows a reduction in CO2 emissions compared to THF, primarily due to the bio-based feedstock and the energy savings during solvent recovery (lower latent heat of vaporization requirements for the azeotrope).

References

-

Pennakem. (n.d.). Viridisol® M (2-Methyltetrahydrofuran) Technical Data Sheet. Retrieved from [Link]

-

Pace, V., et al. (2012). 2-Methyltetrahydrofuran: A Versatile Eco-Friendly Alternative to THF in Organometallic Chemistry.[3][8] ACS Sustainable Chemistry & Engineering. Retrieved from [Link]

-

Aycock, D. F. (2007). Solvent Applications of 2-Methyltetrahydrofuran in Organometallic Reactions.[3][5][6][8] Organic Process Research & Development. Retrieved from [Link]

-

Sicaire, A. G., et al. (2015). 2-Methyloxolane as a bio-based solvent for green extraction of aromatics. Molecules.[3][4][5][6][9][10][11] Retrieved from [Link]

-

Monument Chemical. (2023). Safety Data Sheet: 2-Methyltetrahydrofuran.[8][12] Retrieved from [Link]

Sources

- 1. researchgate.net [researchgate.net]

- 2. Recent Progress in the Conversion of Methylfuran into Value-Added Chemicals and Fuels - PMC [pmc.ncbi.nlm.nih.gov]

- 3. chempoint.com [chempoint.com]

- 4. data.conferenceworld.in [data.conferenceworld.in]

- 5. pdf.benchchem.com [pdf.benchchem.com]

- 6. 2-Methyltetrahydrofuran (2-MeTHF) | CAS 96-47-9 | Kairav Chemofarbe Industries Ltd. [kcilglobal.com]

- 7. ift.co.za [ift.co.za]

- 8. 2-Methyltetrahydrofuran - IFC [furan.com]

- 9. furan.com [furan.com]

- 10. pubs.acs.org [pubs.acs.org]

- 11. mdpi.com [mdpi.com]

- 12. monumentchemical.com [monumentchemical.com]

Methodological & Application

The Synthetic Versatility of 2-Methyloxolane-3-carbohydrazide: A Gateway to Novel Heterocyclic Scaffolds

Introduction: Unveiling a Promising Building Block

In the landscape of modern organic synthesis and drug discovery, the quest for novel molecular scaffolds with desirable physicochemical and biological properties is perpetual. Hydrazide moieties are well-established pharmacophores and versatile synthetic intermediates, known for their role in the construction of a diverse array of heterocyclic systems.[1] This guide introduces a promising, yet underexplored, building block: 2-Methyloxolane-3-carbohydrazide .

The incorporation of a 2-methyloxolane (also known as 2-methyltetrahydrofuran, a bio-based solvent) ring system imparts several advantageous features.[2][3] The saturated heterocyclic core introduces three-dimensionality, a key attribute for enhancing solubility, metabolic stability, and target engagement in medicinal chemistry. The methyl substituent provides a chiral center, opening avenues for the synthesis of enantiomerically pure compounds.

While direct literature on the applications of 2-Methyloxolane-3-carbohydrazide is nascent, its structural motifs suggest a rich and varied chemical reactivity. This document serves as a comprehensive guide for researchers, scientists, and drug development professionals, providing detailed application notes and robust protocols for the synthesis and utilization of this versatile building block. The methodologies presented herein are grounded in well-established principles of hydrazide chemistry and are designed to be readily adaptable in a standard organic synthesis laboratory.

Synthesis of 2-Methyloxolane-3-carbohydrazide: A Proposed Pathway

The synthesis of the title compound can be logically approached through a multi-step sequence starting from readily available precursors. The proposed pathway leverages standard, high-yielding transformations.

Caption: Proposed synthetic route to 2-Methyloxolane-3-carbohydrazide.

Protocol 1: Synthesis of Ethyl 2-methyltetrahydrofuran-3-carboxylate

The synthesis of the key ester intermediate is a crucial first step. While the synthesis of 2-methyltetrahydrofuran-3-one is documented, the subsequent conversion to the carboxylic acid and its ester is inferred from standard organic chemistry transformations.

Step 1: Oxidation of 2-Methyltetrahydrofuran-3-one to 2-Methyltetrahydrofuran-3-carboxylic acid

This step can be achieved using a variety of oxidizing agents. A common and effective method involves the use of a peroxy acid, such as meta-chloroperoxybenzoic acid (m-CPBA), in a Baeyer-Villiger oxidation, followed by hydrolysis.

-

To a solution of 2-methyltetrahydrofuran-3-one (1.0 equiv.) in a suitable solvent like dichloromethane (DCM) at 0 °C, add m-CPBA (1.1 equiv.) portion-wise.

-

Allow the reaction to warm to room temperature and stir for 12-24 hours, monitoring by TLC.

-

Upon completion, quench the reaction with a saturated aqueous solution of sodium bicarbonate.

-

Extract the aqueous layer with DCM, combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

The resulting lactone is then hydrolyzed using a base, such as lithium hydroxide, in a mixture of THF and water.

-

Acidify the reaction mixture with 1 M HCl and extract the product with ethyl acetate.

-

Dry the organic layer over anhydrous sodium sulfate and concentrate to yield 2-methyltetrahydrofuran-3-carboxylic acid.

Step 2: Fischer Esterification to Ethyl 2-methyltetrahydrofuran-3-carboxylate

This classic esterification method is reliable for converting the carboxylic acid to its ethyl ester.[4]

-

Dissolve 2-methyltetrahydrofuran-3-carboxylic acid (1.0 equiv.) in an excess of absolute ethanol.

-

Add a catalytic amount of concentrated sulfuric acid (e.g., 5 mol%).

-

Reflux the mixture for 4-6 hours, monitoring the reaction progress by TLC.

-

After cooling, neutralize the reaction mixture with a saturated aqueous solution of sodium bicarbonate.

-

Extract the product with ethyl acetate, wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by vacuum distillation to obtain pure ethyl 2-methyltetrahydrofuran-3-carboxylate.

Protocol 2: Synthesis of 2-Methyloxolane-3-carbohydrazide

The final step involves the hydrazinolysis of the ester, a standard and efficient method for the preparation of carbohydrazides.[4][5][6]

-

To a solution of ethyl 2-methyltetrahydrofuran-3-carboxylate (1.0 equiv.) in ethanol, add hydrazine hydrate (3.0-5.0 equiv.).

-

Reflux the reaction mixture for 6-12 hours. The progress of the reaction can be monitored by TLC.

-

Upon completion, cool the reaction mixture to room temperature. The product may precipitate out of the solution.

-

If a precipitate forms, filter the solid and wash it with cold ethanol.

-

If no precipitate forms, concentrate the reaction mixture under reduced pressure.

-

Recrystallize the crude product from a suitable solvent system (e.g., ethanol/water or ethyl acetate/hexane) to afford pure 2-Methyloxolane-3-carbohydrazide.

Applications in Heterocyclic Synthesis

2-Methyloxolane-3-carbohydrazide is a versatile precursor for the synthesis of various five-membered nitrogen-containing heterocycles, which are prevalent motifs in pharmaceuticals and agrochemicals.

Synthesis of Pyrazole Derivatives

Pyrazoles are a well-known class of heterocyclic compounds with a wide range of biological activities. They can be readily synthesized by the condensation of a carbohydrazide with a 1,3-dicarbonyl compound.[7][8][9]

Caption: Synthesis of a pyrazole derivative from 2-Methyloxolane-3-carbohydrazide.

Protocol 3: Synthesis of 3-(2-Methyloxolan-3-yl)-5-substituted-1H-pyrazoles

-

In a round-bottom flask, dissolve 2-Methyloxolane-3-carbohydrazide (1.0 equiv.) and a 1,3-dicarbonyl compound (e.g., acetylacetone, 1.1 equiv.) in glacial acetic acid.

-

Reflux the reaction mixture for 4-8 hours, monitoring by TLC.

-

After cooling to room temperature, pour the reaction mixture into ice-water.

-

Collect the precipitated solid by filtration and wash with water.

-

Recrystallize the crude product from a suitable solvent (e.g., ethanol) to obtain the pure pyrazole derivative.

| 1,3-Dicarbonyl Substrate | Expected Pyrazole Product |

| Acetylacetone | 3,5-Dimethyl-1-(2-methyloxolane-3-carbonyl)-1H-pyrazole |

| Ethyl acetoacetate | 3-Methyl-5-oxo-1-(2-methyloxolane-3-carbonyl)-4,5-dihydro-1H-pyrazol |

| Dibenzoylmethane | 3,5-Diphenyl-1-(2-methyloxolane-3-carbonyl)-1H-pyrazole |

Synthesis of 1,3,4-Oxadiazole Derivatives

1,3,4-Oxadiazoles are another important class of heterocycles with diverse biological activities. A common synthetic route involves the cyclodehydration of a diacylhydrazine intermediate, which can be formed from a carbohydrazide and a carboxylic acid or its derivative.[10][11][12]

Caption: Synthetic pathway to 1,3,4-oxadiazoles.

Protocol 4: Synthesis of 2-(2-Methyloxolan-3-yl)-5-substituted-1,3,4-oxadiazoles

-

To a mixture of 2-Methyloxolane-3-carbohydrazide (1.0 equiv.) and a carboxylic acid (1.1 equiv.), add phosphorus oxychloride (POCl₃) (3-5 equiv.) dropwise at 0 °C.

-

After the addition is complete, reflux the reaction mixture for 2-4 hours.

-

Cool the reaction mixture to room temperature and carefully pour it onto crushed ice.

-

Neutralize the solution with a saturated aqueous solution of sodium bicarbonate.

-

Collect the precipitated solid by filtration, wash with water, and dry.

-

Recrystallize the crude product from a suitable solvent to yield the pure 1,3,4-oxadiazole.

| Carboxylic Acid (R-COOH) | Expected 1,3,4-Oxadiazole Product |

| Acetic Acid | 2-Methyl-5-(2-methyloxolan-3-yl)-1,3,4-oxadiazole |

| Benzoic Acid | 2-Phenyl-5-(2-methyloxolan-3-yl)-1,3,4-oxadiazole |

| Nicotinic Acid | 2-(Pyridin-3-yl)-5-(2-methyloxolan-3-yl)-1,3,4-oxadiazole |

Synthesis of 1,3,4-Thiadiazole Derivatives

The 1,3,4-thiadiazole scaffold is present in numerous bioactive compounds. A straightforward synthesis involves the reaction of a carbohydrazide with carbon disulfide in a basic medium, followed by cyclization.[13][14]

Caption: General scheme for the synthesis of 1,3,4-thiadiazoles.

Protocol 5: Synthesis of 5-(2-Methyloxolan-3-yl)-1,3,4-thiadiazole-2-thiol

-

Dissolve 2-Methyloxolane-3-carbohydrazide (1.0 equiv.) in ethanol, and add potassium hydroxide (1.2 equiv.).

-

To this solution, add carbon disulfide (1.5 equiv.) dropwise at room temperature.

-

Stir the reaction mixture at room temperature for 12-16 hours.

-

Reflux the mixture for 2-4 hours.

-

Cool the reaction mixture and pour it into ice-water.

-

Acidify the solution with dilute hydrochloric acid to precipitate the product.

-

Collect the solid by filtration, wash with water, and recrystallize from ethanol to obtain the desired 1,3,4-thiadiazole-2-thiol.

Synthesis of 1,2,4-Triazole Derivatives

1,2,4-Triazoles are another class of heterocycles with significant applications in medicinal and materials chemistry. One common method for their synthesis is the reaction of a carbohydrazide with a thioamide or an isothiocyanate.[15][16][17][18]

Sources

- 1. mdpi.com [mdpi.com]

- 2. Alkyl Levulinates and 2-Methyltetrahydrofuran: Possible Biomass-Based Solvents in Palladium-Catalyzed Aminocarbonylation - PMC [pmc.ncbi.nlm.nih.gov]

- 3. d-nb.info [d-nb.info]

- 4. krishikosh.egranth.ac.in [krishikosh.egranth.ac.in]

- 5. Hydrazides as Powerful Tools in Medicinal Chemistry: Synthesis, Reactivity, and Biological Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. mdpi.com [mdpi.com]

- 8. Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review - PMC [pmc.ncbi.nlm.nih.gov]

- 9. m.youtube.com [m.youtube.com]

- 10. 1,3,4-Oxadiazole Derivatives: Synthesis, Characterization, Antimicrobial Potential, and Computational Studies - PMC [pmc.ncbi.nlm.nih.gov]

- 11. openmedicinalchemistryjournal.com [openmedicinalchemistryjournal.com]

- 12. 1,3,4-Oxadiazole synthesis [organic-chemistry.org]

- 13. static.sites.sbq.org.br [static.sites.sbq.org.br]

- 14. jocpr.com [jocpr.com]

- 15. pharmed.zsmu.edu.ua [pharmed.zsmu.edu.ua]

- 16. Frontiers | Synthesis methods of 1,2,3-/1,2,4-triazoles: A review [frontiersin.org]

- 17. 4H-1,2,4-Triazole synthesis [organic-chemistry.org]

- 18. scispace.com [scispace.com]

Application Note: Synthesis of Pyrazole Derivatives from 2-Methyloxolane-3-carbohydrazide

Executive Summary & Strategic Rationale

The fusion of a pyrazole pharmacophore with a 2-methyloxolane (2-methyltetrahydrofuran) scaffold represents a high-value strategy in modern drug design. Pyrazoles are privileged structures found in blockbuster anti-inflammatory and analgesic drugs (e.g., Celecoxib, Rimonabant), while the oxolane ring serves as a bioisostere for ribose or a lipophilic spacer that enhances blood-brain barrier (BBB) permeability and metabolic stability.

This guide details the conversion of 2-methyloxolane-3-carbohydrazide (1) into diverse pyrazole derivatives. Unlike simple alkyl hydrazides, the oxolane core introduces steric bulk and potential chirality (C2/C3 centers) that can influence the regioselectivity of cyclocondensation reactions.

Key Applications

-

Fragment-Based Drug Discovery (FBDD): Exploring novel kinase inhibitor hinges.

-

Bioisosteric Replacement: Substituting furanose-nucleoside analogs.

-

ADME Optimization: Modulating solubility via the ether oxygen hydrogen-bond acceptor.

Retrosynthetic Analysis & Reaction Pathways

The synthesis relies primarily on the Knorr Pyrazole Synthesis , involving the condensation of the hydrazide with 1,3-dielectrophiles.

Figure 1: Strategic pathways for accessing pyrazoles from carbohydrazide precursors.

Materials & Safety Protocols

Critical Reagents

-

Precursor: 2-Methyloxolane-3-carbohydrazide (Synthesis typically requires hydrazine hydrate treatment of the corresponding ethyl ester).

-

Electrophiles: Acetylacetone (2,4-pentanedione), 1,3-diphenyl-1,3-propanedione, or various substituted 1,3-diketones.

-

Solvents: Ethanol (EtOH), Methanol (MeOH), Glacial Acetic Acid (AcOH).

-

Catalysts: Concentrated HCl or p-Toluenesulfonic acid (p-TSA).

Safety Matrix (HSE)

-

Hydrazide Derivatives: Potential skin sensitizers and suspected genotoxins. Handle in a fume hood.

-

Glacial Acetic Acid: Corrosive.

-

Reaction Pressure: If using microwave assistance, ensure vessels are rated for generated pressures (typically < 15 bar).

Experimental Protocols

Protocol A: The Knorr Cyclocondensation (Standard Route)

Target: 3,5-Disubstituted Pyrazoles Mechanism: Double condensation involving imine formation and subsequent cyclization.

Step-by-Step Methodology:

-

Preparation: In a 50 mL round-bottom flask, dissolve 2-methyloxolane-3-carbohydrazide (1.0 mmol, 1.0 eq) in absolute Ethanol (10 mL).

-

Addition: Add the requisite 1,3-diketone (1.1 mmol, 1.1 eq) dropwise at room temperature.

-

Note: If the diketone is solid, dissolve it in a minimal amount of EtOH before addition.

-

-

Catalysis: Add catalytic Glacial Acetic Acid (2-3 drops) or p-TSA (5 mol%).

-

Scientist's Insight: Acid catalysis activates the carbonyl carbons, accelerating the initial nucleophilic attack by the hydrazide nitrogen.

-

-

Reflux: Heat the reaction mixture to reflux (

) for 3–6 hours.-

Monitoring: Monitor via TLC (System: EtOAc:Hexane 1:1). Look for the disappearance of the hydrazide baseline spot and the emergence of a less polar UV-active spot.

-

-

Work-up:

-

Scenario A (Precipitate): If the product precipitates upon cooling, filter the solid, wash with cold EtOH, and dry.

-

Scenario B (Soluble): Evaporate the solvent under reduced pressure. Dissolve the residue in EtOAc (20 mL), wash with water (

) and brine. Dry over

-

-

Purification: Recrystallize from EtOH/Water or purify via flash column chromatography (Silica gel, gradient 0-40% EtOAc in Hexane).

Protocol B: Regioselective Synthesis with Unsymmetrical Diketones

Challenge: Reaction with unsymmetrical diketones (e.g., benzoylacetone) yields two regioisomers (1,3- vs 1,5-substituted). Control Strategy: The steric bulk of the 2-methyloxolane group often directs the initial attack to the less hindered carbonyl, but solvent polarity can switch this selectivity.

| Parameter | Condition A (Kinetic) | Condition B (Thermodynamic) |

| Solvent | Ethanol (Protic) | Toluene (Aprotic) |

| Temperature | Room Temp to | Reflux ( |

| Major Isomer | Sterically governed | Thermodynamically stable |

Procedure Modification:

-

Perform the reaction in Toluene using a Dean-Stark trap to continuously remove water.

-

Reflux for 12 hours to drive the reaction to the thermodynamic product.

-

Analyze the crude mixture via

-NMR to determine the isomeric ratio before purification.

Protocol C: Microwave-Assisted Synthesis (High Throughput)

Advantage: Reduces reaction time from hours to minutes; often improves yield by minimizing degradation.

-

Vessel: 10 mL microwave vial.

-

Load: Hydrazide (1.0 mmol), 1,3-Diketone (1.0 mmol), Ethanol (2 mL), AcOH (1 drop).

-

Irradiation: Heat to

for 10–15 minutes (Dynamic Power mode, max 300W). -

Cooling: Compressed air cooling to

. -

Isolation: Pour into ice-water. The pyrazole often precipitates immediately.

Structural Characterization & Data Interpretation[2][5][6][7][8]

Validating the structure requires confirming the formation of the pyrazole ring and the integrity of the oxolane scaffold.

NMR Spectroscopy ( & )

-

Pyrazole-H4: The proton at position 4 of the pyrazole ring is diagnostic. It typically appears as a singlet between

6.0 – 6.8 ppm . -

Oxolane Ring: